3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide
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Overview
Description
3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is often used in research for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: The imidazole and triazole rings can form additional fused ring systems under certain conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the imidazole ring but shares the triazole structure.
5-(1H-imidazol-1-yl)-1H-1,2,4-triazole: Similar structure but without the bromine atom.
Uniqueness
3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of both the bromine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-3-imidazol-1-yl-1H-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5.BrH/c6-4-8-5(10-9-4)11-2-1-7-3-11;/h1-3H,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHWQYCYJMNIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NNC(=N2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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